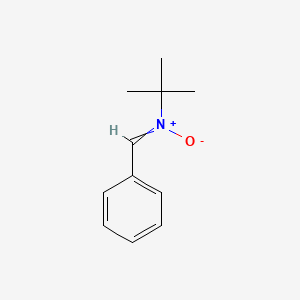
n-tert-butyl-alpha-phenylnitrone
Descripción general
Descripción
Métodos De Preparación
The synthesis of n-tert-butyl-alpha-phenylnitrone typically involves the reaction of tert-butylamine with benzaldehyde under specific conditions . The reaction is carried out in the presence of an oxidizing agent to form the N-oxide derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
n-tert-butyl-alpha-phenylnitrone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation products.
Reduction: It can be reduced to its corresponding amine.
Substitution: The phenyl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
n-tert-butyl-alpha-phenylnitrone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of n-tert-butyl-alpha-phenylnitrone involves its interaction with molecular targets and pathways in biological systems. It is known to inhibit the activity of certain enzymes and modulate signaling pathways involved in inflammation and oxidative stress . These interactions contribute to its observed biological effects.
Comparación Con Compuestos Similares
n-tert-butyl-alpha-phenylnitrone can be compared with other similar compounds such as:
N-tert-Butyl-α-phenylnitrone: Shares a similar structure but differs in its specific functional groups.
Phenyl N-tert-butylnitrone: Another closely related compound with similar chemical properties. The uniqueness of this compound lies in its specific N-oxide functional group, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
N-tert-butyl-1-phenylmethanimine oxide |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9H,1-3H3 |
Clave InChI |
IYSYLWYGCWTJSG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[N+](=CC1=CC=CC=C1)[O-] |
Descripción física |
Solid; [Merck Index] White crystalline needles; [Alfa Aesar MSDS] |
Presión de vapor |
0.00000043 [mmHg] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details















Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
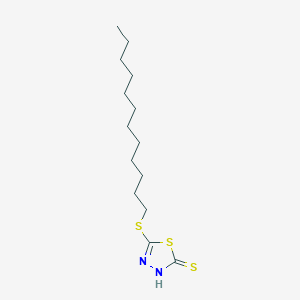
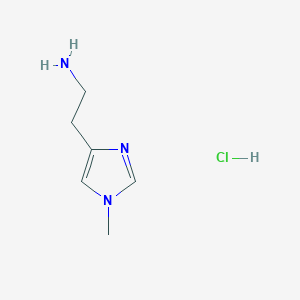
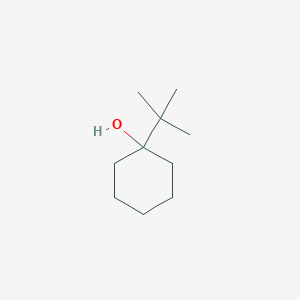
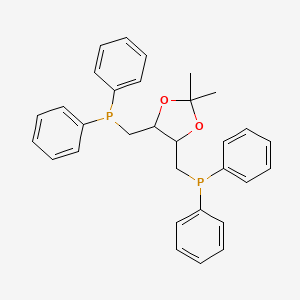
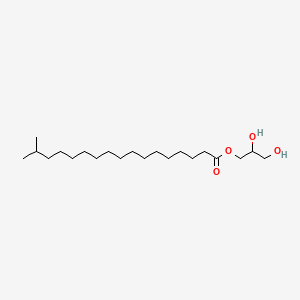
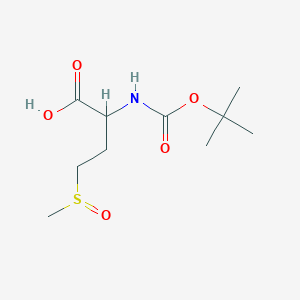

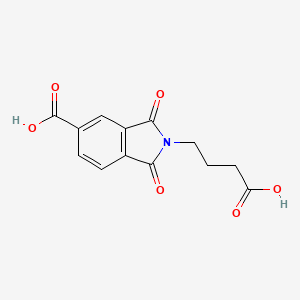
![1H-Pyrrolo[2,3-B]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B8814081.png)
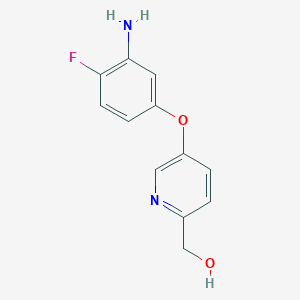
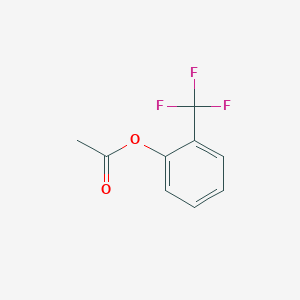
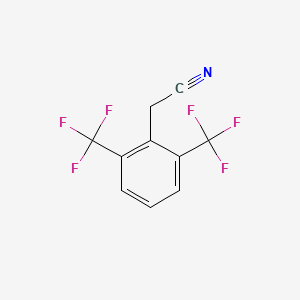
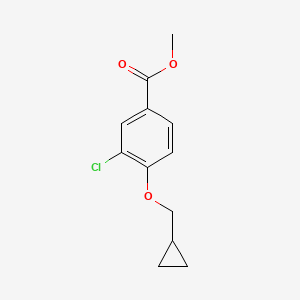
![3-[(Phenylsulfonyl)oxy]-2,2-bis{[(phenylsulfonyl)oxy]methyl}propyl benzenesulfonate](/img/structure/B8814118.png)
